Fodipir

Description

Properties

IUPAC Name |

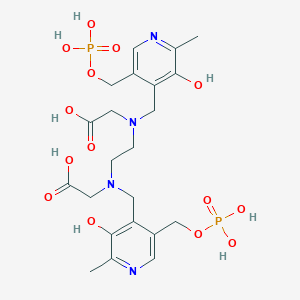

2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUFYLUXROIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043960 | |

| Record name | Fodipir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118248-91-2 | |

| Record name | Fodipir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fodipir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FODIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fodipir's Cytoprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fodipir (dipyridoxyl diphosphate, DPDP), an active metabolite of the contrast agent Mangathis compound (MnDPDP), has demonstrated significant cytoprotective properties. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's ability to protect cells from various stressors. The primary mechanism involves the attenuation of cellular reactive oxygen species (ROS) and the subsequent stabilization of lysosomal and mitochondrial membranes. Evidence also suggests the involvement of the Nrf2 and HIF-1α signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and drug development.

Core Mechanism of Action: Attenuation of Oxidative Stress and Organelle Stabilization

This compound exerts its cytoprotective effects primarily by mitigating oxidative stress and preserving the integrity of critical cellular organelles, namely lysosomes and mitochondria. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common pathway in cellular injury induced by a variety of insults, including toxins and ischemia-reperfusion.

This compound has been shown to be the pharmacologically active component of Mangathis compound, preventing cell death by reducing cellular ROS levels.[1] This antioxidant activity is crucial for its ability to protect against cytotoxicity induced by agents such as 7β-hydroxycholesterol (7β-OH), a toxic oxysterol implicated in cellular damage.[1]

A key consequence of reduced oxidative stress is the stabilization of lysosomal membranes. This compound prevents lysosomal membrane permeabilization (LMP), a critical event in many cell death pathways where the leakage of lysosomal hydrolases into the cytosol triggers a cascade of destructive processes.[1] By maintaining lysosomal stability, this compound prevents the initiation of this apoptotic cascade.

Furthermore, this compound contributes to the stabilization of mitochondrial membranes.[2] The mitochondria are central to cellular metabolism and are also a major source of ROS. By protecting mitochondrial integrity, this compound helps to maintain cellular energy production and prevent the release of pro-apoptotic factors from the mitochondria.

The dephosphorylated metabolite of this compound, dipyridoxyl ethyldiamine (PLED), exhibits similar protective effects, indicating that the core cytoprotective activity resides in the pyridoxyl ethyldiamine structure.[1]

Quantitative Data on Cytoprotective Efficacy

The following tables summarize the available quantitative data on the cytoprotective and biological activities of this compound and its related compounds.

Table 1: Cytoprotective Concentration of this compound and its Metabolites against 7β-Hydroxycholesterol-Induced Cell Death in U937 Cells

| Compound | Optimal Protective Concentration |

| This compound (Dp-dp) | 100 µmol/L |

| MnPLED | 100 µmol/L |

| Mangathis compound Substrate (Ms) | 200 µmol/L |

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds against CT26 Cancer Cells

| Compound | IC50 (µM) |

| This compound (DPDP) | 2.5 ± 0.3 |

| PLED | 2.8 ± 0.3 |

| MnPLED | 5.0 ± 0.5 |

| Mangathis compound (MnDPDP) | 30 ± 3 |

Note: While this data reflects cytotoxicity in cancer cells, it provides a quantitative measure of the biological activity of this compound and its derivatives.

Signaling Pathways

The cytoprotective effects of this compound are believed to be mediated, at least in part, through the activation of key cellular defense pathways, including the Nrf2 and HIF-1α pathways. While direct evidence for this compound is still emerging, studies on its parent compound, Mangathis compound, provide strong indications of this mechanism.

Proposed Signaling Pathway for this compound-Mediated Cytoprotection

Caption: Proposed signaling pathway for this compound-mediated cytoprotection.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cytoprotective mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytoprotective effect of this compound against an inducer of cell death, such as 7β-hydroxycholesterol.

-

Cell Line: Human monocytic cell line U937.

-

Reagents:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (DPDP) stock solution.

-

7β-hydroxycholesterol (7β-OH) stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10-200 µM) for 8 hours.

-

Induce cytotoxicity by adding 7β-OH to a final concentration of 28 µM.

-

Incubate the cells for 18 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.

-

Cell Line: U937 cells.

-

Reagents:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Culture and treat U937 cells with this compound and 7β-OH as described in the cell viability assay.

-

After the treatment period, harvest the cells and wash them twice with PBS.

-

Resuspend the cells in PBS containing 10 µM DCFH-DA.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS and measure the fluorescence intensity using a fluorometer or flow cytometer with excitation at 485 nm and emission at 530 nm.

-

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact lysosomes and green in the cytoplasm and nucleus upon lysosomal membrane permeabilization.

-

Cell Line: U937 cells.

-

Reagents:

-

Acridine Orange stock solution (e.g., 1 mg/mL in water).

-

PBS.

-

-

Procedure:

-

Culture and treat U937 cells with this compound and 7β-OH on glass coverslips or in a clear-bottom 96-well plate.

-

After treatment, wash the cells with PBS.

-

Stain the cells with 5 µg/mL Acridine Orange in serum-free medium for 15 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Immediately visualize the cells under a fluorescence microscope. Intact lysosomes will appear as red fluorescent puncta, while diffuse green fluorescence in the cytoplasm indicates LMP.

-

Quantify the fluorescence intensity of red and green channels using image analysis software.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Staining)

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Cell Line: U937 cells.

-

Reagents:

-

TMRE stock solution (e.g., 1 mM in DMSO).

-

PBS.

-

-

Procedure:

-

Culture and treat U937 cells with this compound and 7β-OH.

-

Towards the end of the treatment period, add TMRE to the culture medium at a final concentration of 100 nM.

-

Incubate for 30 minutes at 37°C.

-

Harvest the cells and wash them twice with PBS.

-

Resuspend the cells in PBS and analyze immediately by flow cytometry (e.g., using the PE channel) or fluorescence microscopy. A decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

Visualizations of Experimental Workflows

General Experimental Workflow for Assessing this compound's Cytoprotective Effects

Caption: General workflow for in vitro evaluation of this compound's cytoprotection.

Conclusion

This compound demonstrates significant cytoprotective effects primarily through the attenuation of reactive oxygen species and the stabilization of lysosomal and mitochondrial membranes. The available data strongly suggest its potential as a therapeutic agent in conditions associated with oxidative stress-induced cellular damage. Further research is warranted to fully elucidate the role of the Nrf2 and HIF-1α signaling pathways in this compound's mechanism of action and to expand the quantitative understanding of its protective effects in various models of cellular injury. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology and drug development.

References

- 1. This compound and its dephosphorylated derivative dipyridoxyl ethyldiamine are involved in mangathis compound-mediated cytoprotection against 7β-hydroxycholesterol-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mangathis compound Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Fodipir (DPDP): A Comprehensive Technical Guide to Chemical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fodipir (DPDP), chemically known as N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid, is a crucial chelating agent, famously utilized in the formation of Mangathis compound (MnDPDP), a former magnetic resonance imaging (MRI) contrast agent.[1][2] Beyond its role in medical imaging, the unique structure of this compound makes it a subject of interest for its potential therapeutic applications, including as an antioxidant and a cytoprotective agent. This guide provides an in-depth overview of the chemical synthesis and analytical characterization of this compound, offering detailed experimental protocols and data to support researchers and drug development professionals in their scientific endeavors.

Chemical Synthesis of this compound (DPDP)

The synthesis of this compound (DPDP) is a multi-step process that involves the formation of a Schiff base between two molecules of pyridoxal-5'-phosphate and one molecule of ethylenediamine-N,N'-diacetic acid (EDDA), followed by a reduction to form the stable amine linkages. The foundational synthesis was detailed by Rocklage et al. in their 1989 publication in Inorganic Chemistry.[3][4]

Synthesis Pathway Overview

The synthesis can be conceptually broken down into two primary stages: the preparation of the necessary precursors and the final condensation and reduction to yield this compound.

Caption: General synthesis pathway of this compound (DPDP).

Experimental Protocol for this compound Synthesis

The following protocol is a representative procedure based on established synthetic methods for bis-Schiff base chelators.

Materials:

-

Pyridoxal-5'-phosphate monohydrate

-

Ethylenediamine-N,N'-diacetic acid (EDDA)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Distilled water

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of the Schiff Base:

-

In a round-bottom flask, dissolve pyridoxal-5'-phosphate monohydrate in distilled water.

-

Separately, prepare a solution of ethylenediamine-N,N'-diacetic acid (EDDA) in an aqueous sodium hydroxide solution.

-

Slowly add the EDDA solution to the pyridoxal-5'-phosphate solution with constant stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) to facilitate the Schiff base formation.

-

The reaction mixture will typically develop a characteristic yellow color, indicating the formation of the bis-Schiff base intermediate.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Reduction of the Schiff Base:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to the stirred reaction mixture. The addition should be done portion-wise to control the effervescence.

-

After the addition is complete, allow the reaction to stir at room temperature overnight. The yellow color of the Schiff base should fade, indicating its reduction.

-

-

Isolation and Purification of this compound:

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to decompose any excess sodium borohydride.

-

Concentrate the solution under reduced pressure.

-

Add methanol to the residue and stir to precipitate the product.

-

Filter the crude product and wash it with methanol and then diethyl ether.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

-

Dry the purified this compound under vacuum to a constant weight.

-

Characterization of this compound (DPDP)

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridoxal (B1214274) moieties and the ethylenediamine (B42938) backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridoxal -CH₃ | ~2.5 | ~18-20 |

| Pyridoxal -CH=N- (in Schiff base) | ~8.5-9.0 | ~160-165 |

| Pyridoxal -CH₂-N- (in this compound) | ~4.0-4.5 | ~50-55 |

| Pyridoxal aromatic CH | ~7.5-8.0 | ~120-150 |

| EDDA -CH₂-CH₂- | ~2.8-3.2 | ~50-55 |

| EDDA -CH₂-COOH | ~3.5-3.8 | ~55-60 |

| EDDA -COOH | - | ~170-175 |

| Pyridoxal -CH₂-O-P | ~5.0-5.5 | ~60-65 |

Note: Predicted chemical shifts are based on data for pyridoxal-5'-phosphate and related structures. Actual shifts may vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C₂₂H₃₂N₄O₁₄P₂ |

| Monoisotopic Mass | 638.1393 g/mol |

| Average Mass | 638.463 g/mol |

Expected Fragmentation: Fragmentation in mass spectrometry would likely involve the loss of phosphate (B84403) groups, cleavage of the ethylenediamine backbone, and fragmentation of the pyridoxal rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable.

Experimental Protocol for HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the pyridoxal chromophore (around 290-320 nm).

-

Injection Volume: 10-20 µL

-

Temperature: Ambient or controlled at 25 °C.

Purity Assessment: The purity of the synthesized this compound can be determined by integrating the peak area of the main component and any impurities in the chromatogram.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis of this compound (DPDP).

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound (DPDP). The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical sciences. The provided workflows offer a clear and logical progression for the successful synthesis and characterization of this important chelating agent. Further research into the applications of this compound and its metal complexes may unveil novel therapeutic opportunities.

References

- 1. Mangathis compound - Wikipedia [en.wikipedia.org]

- 2. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manganese- and Platinum-Driven Oxidative and Nitrosative Stress in Oxaliplatin-Associated CIPN with Special Reference to Ca4Mn(DPDP)5, MnDPDP and DPDP [mdpi.com]

- 4. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Manganese-Independent Antioxidant Properties of Fodipir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fodipir (dipyridoxyl diphosphate, Dp-dp), the chelating ligand in the contrast agent Mangathis compound, exhibits intrinsic antioxidant properties that are independent of its association with manganese. This technical guide provides an in-depth analysis of the manganese-free antioxidant mechanisms of this compound. It consolidates available data on its ability to mitigate oxidative stress, details the experimental protocols used to evaluate these properties, and explores the potential signaling pathways involved. While quantitative data on direct radical scavenging remains to be fully elucidated, evidence points towards a significant role for this compound in cellular protection against reactive oxygen species (ROS) through metal ion chelation and other cellular mechanisms. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound as a standalone antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. This compound (Dp-dp), a derivative of vitamin B6, is the organic ligand component of the diagnostic imaging agent Mangathis compound (MnDPDP). Following administration, Mangathis compound is metabolized, leading to the dissociation of manganese and the circulation of this compound and its dephosphorylated form. Emerging research has indicated that this compound itself possesses significant cytoprotective and antioxidant capabilities that are not reliant on the presence of manganese.[1][2] This guide focuses exclusively on these manganese-independent properties.

The primary antioxidant mechanism of this compound is believed to be its ability to chelate metal ions, which can otherwise participate in Fenton-like reactions that generate highly reactive hydroxyl radicals.[1] Additionally, studies have demonstrated that this compound can directly reduce cellular ROS levels, thereby protecting cells from oxidative damage and apoptosis.[2][3]

Quantitative Data on Antioxidant Properties

Currently, there is a notable absence of publicly available quantitative data from standardized chemical antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), for this compound independent of manganese. The majority of research has focused on the superoxide (B77818) dismutase (SOD) mimetic activity of its manganese-containing counterparts, MnDPDP and MnPLED.

However, cellular assays have provided qualitative and semi-quantitative evidence of this compound's antioxidant effects. The following table summarizes the key findings from a pivotal study demonstrating the manganese-independent cytoprotective effects of this compound.

| Cell Line | Stressor | This compound (Dp-dp) Concentration | Observed Effect | Reference |

| U937 | 7β-hydroxycholesterol (7β-OH) | 100 µmol/l | Attenuation of cellular ROS production | |

| U937 | 7β-hydroxycholesterol (7β-OH) | 100 µmol/l | Prevention of apoptosis | |

| U937 | 7β-hydroxycholesterol (7β-OH) | 100 µmol/l | Stabilization of lysosomal membrane |

Table 1: Summary of Cellular Antioxidant Effects of this compound (Dp-dp)

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the manganese-independent antioxidant properties of this compound.

Cellular Reactive Oxygen Species (ROS) Detection

This protocol is based on the methodology used to demonstrate this compound's ability to reduce cellular ROS.

Objective: To quantify the intracellular ROS levels in cells treated with an oxidizing agent in the presence or absence of this compound.

Materials:

-

Cell line (e.g., U937 human monocytic cells)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (Dp-dp)

-

Oxidative stressor (e.g., 7β-hydroxycholesterol)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Pre-treatment: Seed cells at a desired density and pre-treat with this compound (e.g., 100 µmol/l) for a specified duration (e.g., 8 hours).

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to the oxidative stressor (e.g., 28 µmol/l 7β-hydroxycholesterol) for a defined period (e.g., 18 hours).

-

ROS Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS containing 10 µM H₂DCFDA.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.

-

Metal Chelating Activity Assay

This protocol describes a common method to assess the iron (Fe²⁺) chelating ability of a compound.

Objective: To determine the ability of this compound to chelate ferrous ions.

Materials:

-

This compound (Dp-dp)

-

Ferrous chloride (FeCl₂)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microplate or cuvette, mix a solution of this compound in methanol with a ferrous chloride solution.

-

Incubation: Allow the mixture to incubate at room temperature for a short period (e.g., 5 minutes) to allow for chelation to occur.

-

Ferrozine Addition: Add a solution of ferrozine to the mixture. Ferrozine forms a stable, magenta-colored complex with free Fe²⁺ ions.

-

Absorbance Measurement: After a brief incubation period (e.g., 10 minutes), measure the absorbance of the solution at 562 nm.

-

Calculation: The chelating activity is calculated as a percentage of the inhibition of ferrozine-Fe²⁺ complex formation. A lower absorbance in the presence of this compound indicates a higher chelating activity.

Percentage Chelating Effect (%) = [(A₀ - A₁) / A₀] x 100

Where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound's modulation of specific signaling pathways is limited, its structural similarity to other vitamin B6 derivatives and its observed effects on cellular ROS suggest potential involvement in key antioxidant response pathways.

Metal Ion Chelation

The primary proposed mechanism for this compound's antioxidant action is its ability to chelate transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metal ions are potent catalysts of the Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and superoxide (O₂•⁻). By sequestering these metal ions, this compound can prevent the initiation of these damaging chain reactions.

Caption: this compound's metal chelation mechanism preventing the Fenton reaction.

Potential Involvement of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or Nrf2 activators, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

Given that pyridoxine, a related vitamin B6 vitamer, has been shown to induce glutathione synthesis via Nrf2 activation, it is plausible that this compound may also modulate this pathway. Further research is required to confirm this hypothesis.

Caption: Hypothesized activation of the Keap1-Nrf2 pathway by this compound.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in the cellular response to oxidative stress. These pathways can be activated by ROS and, in turn, regulate a variety of cellular processes, including inflammation, apoptosis, and antioxidant gene expression. While no direct studies have linked this compound to MAPK modulation, its ability to reduce cellular ROS could indirectly influence these pathways, potentially contributing to its cytoprotective effects.

Caption: Postulated indirect influence of this compound on MAPK signaling via ROS reduction.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses manganese-independent antioxidant properties, primarily through metal ion chelation and the reduction of cellular ROS. These characteristics make it a compelling candidate for further investigation as a therapeutic agent for conditions associated with oxidative stress.

Future research should focus on:

-

Quantitative Antioxidant Assays: Performing standardized assays such as DPPH, ABTS, and ORAC to determine the direct radical scavenging capacity of this compound and establish its IC50 values.

-

Elucidation of Signaling Pathways: Investigating the direct effects of this compound on the Keap1-Nrf2 and MAPK signaling pathways to confirm its mechanism of action at the molecular level.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy of this compound in models of diseases driven by oxidative stress.

A more comprehensive understanding of the manganese-independent antioxidant properties of this compound will be crucial for unlocking its full therapeutic potential.

References

Preliminary In Vitro Studies on the Effects of Fodipir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fodipir, also known as dipyridoxyl diphosphate (B83284) (DPDP), is a pharmacologically active metabolite of Mangathis compound, a compound that has been investigated for its therapeutic properties, including vascular relaxation and protection against oxidative stress.[1] Preliminary in vitro studies have focused on elucidating the cytoprotective mechanisms of this compound, particularly its ability to mitigate cellular damage induced by oxidative insults. This technical guide provides a comprehensive overview of the key in vitro findings, detailed experimental protocols, and the underlying signaling pathways associated with this compound's effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cellular biology.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on this compound's cytoprotective effects against 7β-hydroxycholesterol-induced cellular stress in U937 human monocytic cells.[1]

Table 1: Effect of this compound on 7β-Hydroxycholesterol-Induced Reactive Oxygen Species (ROS) Production

| Treatment Group | Concentration | Pre-incubation Time | 7β-Hydroxycholesterol Exposure | Mean Fluorescence Intensity (Arbitrary Units) |

| Control | - | - | - | Value from source |

| 7β-Hydroxycholesterol | 28 µmol/l | - | 18 h | Value from source |

| This compound + 7β-Hydroxycholesterol | 100 µmol/l | 8 h | 18 h | Value from source |

Table 2: Effect of this compound on 7β-Hydroxycholesterol-Induced Apoptosis

| Treatment Group | Concentration | Pre-incubation Time | 7β-Hydroxycholesterol Exposure | Percentage of Apoptotic Cells (%) |

| Control | - | - | - | Value from source |

| 7β-Hydroxycholesterol | 28 µmol/l | - | 18 h | Value from source |

| This compound + 7β-Hydroxycholesterol | 100 µmol/l | 8 h | 18 h | Value from source |

Table 3: Effect of this compound on 7β-Hydroxycholesterol-Induced Lysosomal Membrane Permeabilization (LMP)

| Treatment Group | Concentration | Pre-incubation Time | 7β-Hydroxycholesterol Exposure | Percentage of Cells with LMP (%) |

| Control | - | - | - | Value from source |

| 7β-Hydroxycholesterol | 28 µmol/l | - | 18 h | Value from source |

| This compound + 7β-Hydroxycholesterol | 100 µmol/l | 8 h | 18 h | Value from source |

Note: The specific numerical values for "Mean Fluorescence Intensity," "Percentage of Apoptotic Cells," and "Percentage of Cells with LMP" should be obtained from the full-text article: El-Sherif et al., Pharmacology 2013;92(3-4):182-6.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

Cell Culture and Treatment

-

Cell Line: U937, a human monocytic cell line, is utilized.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

U937 cells are seeded at an appropriate density in culture plates.

-

For the experimental group, cells are pre-treated with 100 µmol/l of this compound (Dp-dp) for 8 hours.[1]

-

Following pre-treatment, cellular stress is induced by exposing the cells to 28 µmol/l of 7β-hydroxycholesterol for 18 hours.[1]

-

Control groups include untreated cells and cells treated only with 7β-hydroxycholesterol.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: This assay quantifies the level of intracellular ROS using a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and in the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Following the treatment protocol, cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cells are then incubated with 10 µM H2DCF-DA in PBS for 30 minutes at 37°C in the dark.

-

After incubation, the cells are washed again with PBS to remove excess probe.

-

The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Procedure:

-

After treatment, cells are collected and washed with cold PBS.

-

The cells are then resuspended in 1X Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

The stained cells are immediately analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Evaluation of Lysosomal Membrane Permeabilization (LMP)

-

Principle: LMP can be assessed using the acridine (B1665455) orange (AO) relocation assay. AO is a lysosomotropic fluorochrome that accumulates in lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, AO leaks into the cytosol and intercalates with nuclear DNA, emitting green fluorescence. A decrease in red fluorescence indicates LMP.

-

Procedure:

-

Following treatment, cells are incubated with 5 µg/mL of acridine orange for 15 minutes at 37°C.

-

The cells are then washed with PBS.

-

The fluorescence of acridine orange is observed using a fluorescence microscope or quantified by flow cytometry. A shift from red to green fluorescence is indicative of LMP.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound's action and a typical experimental workflow.

References

The Advent of a Multifaceted Molecule: A Technical Guide to Dipyridoxyl Diphosphate and its Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridoxyl diphosphate (B83284) (DPDP), a derivative of the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate, has emerged as a molecule of significant interest, primarily through its manganese chelate, mangafodipir (MnDPDP). Initially developed as a contrast agent for magnetic resonance imaging (MRI), its unique biological properties have paved the way for extensive research into its therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted roles of dipyridoxyl diphosphate, with a focus on its applications in drug development as a chemoprotective and cardioprotective agent. We delve into the experimental data, detail key experimental protocols, and visualize the complex biological pathways and experimental workflows associated with this versatile molecule.

Discovery and History: From Imaging to Intervention

The story of dipyridoxyl diphosphate is intrinsically linked to the development of mangathis compound (MnDPDP), a compound that revolutionized liver and pancreas imaging. Marketed under the brand name Teslascan, mangathis compound was designed as a contrast agent for MRI.[1][2] Its structure features a central manganese(II) ion chelated by the this compound (dipyridoxyl diphosphate) ligand.[3][4] This design allows for the targeted delivery of paramagnetic manganese ions to healthy tissues, which preferentially absorb the agent over cancerous tissues. The resulting enhancement in T1 relaxation time creates a brighter appearance of normal tissue on MRI scans, thereby improving the detection of lesions.[4]

However, during its development, a pivotal discovery was made: mangathis compound possesses superoxide (B77818) dismutase (SOD) mimetic activity. This finding, first suggested in 1994 and later confirmed by spin trap electron spin resonance in 1999, marked a turning point in the understanding of MnDPDP's biological role. It became clear that the compound was not merely a passive imaging agent but an active participant in mitigating oxidative stress. This antioxidant property is attributed to the manganese ion remaining bound to the DPDP ligand.

This discovery opened up new avenues for research, exploring its potential as a therapeutic agent. Studies have since demonstrated its efficacy as a chemoprotective agent, mitigating the side effects of chemotherapy, and as a cardioprotective agent, reducing damage from ischemia-reperfusion injury. Despite its withdrawal from the US and European markets for commercial reasons, research into mangathis compound and its derivatives, such as calmangathis compound (PledOx), continues, highlighting the enduring interest in the therapeutic applications of dipyridoxyl diphosphate.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of mangathis compound is crucial for its application in research and drug development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C22H28MnN4O14P2 | |

| Molar Mass | 689.366 g·mol−1 | |

| Protein Binding (manganese) | 27% | |

| Protein Binding (DPDP) | Negligible | |

| Elimination Half-life (manganese) | 20 minutes | |

| Elimination Half-life (DPDP) | 50 minutes | |

| Excretion (manganese) | Renal and fecal | |

| Excretion (DPDP) | Renal |

Key Experimental Protocols

The elucidation of dipyridoxyl diphosphate's biological functions has been underpinned by a variety of experimental techniques. Below are detailed methodologies for key experiments.

Evaluation of Superoxide Dismutase (SOD) Mimetic Activity

The SOD mimetic activity of MnDPDP has been a central focus of research. A common method to assess this is through electron spin resonance (ESR) spectroscopy in conjunction with a spin trapping agent.

Objective: To detect and quantify the scavenging of superoxide radicals by MnDPDP.

Materials:

-

Xanthine Oxidase

-

5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap

-

Mangathis compound (MnDPDP)

-

Phosphate (B84403) buffer (pH 7.4)

-

Electron Spin Resonance (ESR) Spectrometer

Protocol:

-

Prepare a reaction mixture containing xanthine and DMPO in a phosphate buffer.

-

Initiate the generation of superoxide radicals by adding xanthine oxidase to the mixture.

-

Immediately record the ESR spectrum of the DMPO-OOH spin adduct, which is formed by the trapping of superoxide radicals by DMPO.

-

In a separate experiment, add varying concentrations of MnDPDP to the reaction mixture before the addition of xanthine oxidase.

-

Record the ESR spectra in the presence of MnDPDP.

-

Quantify the reduction in the ESR signal intensity of the DMPO-OOH adduct in the presence of MnDPDP compared to the control (without MnDPDP). This reduction is indicative of the SOD mimetic activity.

Assessment of Cardioprotective Effects in a Langendorff Perfused Heart Model

The cardioprotective effects of MnDPDP are often evaluated using an ex vivo model of ischemia-reperfusion injury.

Objective: To determine the effect of MnDPDP on cardiac function following a period of ischemia and reperfusion.

Materials:

-

Isolated rat hearts

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer

-

Mangathis compound (MnDPDP)

-

Pressure transducer and recording system

Protocol:

-

Isolate the heart from an anesthetized rat and mount it on the Langendorff apparatus.

-

Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Allow the heart to stabilize and record baseline cardiac parameters, including left ventricular developed pressure (LVDP) and heart rate.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion with either standard Krebs-Henseleit buffer (control group) or buffer containing MnDPDP (treatment group).

-

Monitor and record cardiac function throughout the reperfusion period.

-

Compare the recovery of cardiac function (e.g., LVDP) between the control and MnDPDP-treated groups to assess the cardioprotective effect.

Signaling Pathways and Experimental Workflows

The biological effects of dipyridoxyl diphosphate are mediated through its interaction with various cellular pathways, primarily those related to oxidative stress.

References

Fodipir's Role in Mitigating Oxidative Stress: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key pathogenic factor in a multitude of diseases. Fodipir (dipyridoxyl diphosphate (B83284), Dp-dp), the core ligand of the clinical agent Mangathis compound (MnDPDP), has emerged as a potent mitigator of oxidative stress through a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of this compound's antioxidant properties, detailing its core mechanisms, summarizing key quantitative preclinical data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. Evidence suggests this compound acts not only as a component of a superoxide (B77818) dismutase (SOD) mimetic but also possesses intrinsic metal-chelating and ROS-scavenging properties, positioning it as a versatile therapeutic candidate for oxidative stress-related pathologies.

Introduction to this compound and its Derivatives

This compound is a dipyridoxyl diphosphate molecule that forms the chelating backbone of Mangathis compound (MnDPDP), a compound initially developed as a magnetic resonance imaging (MRI) contrast agent.[1][2] During its clinical use, MnDPDP was discovered to possess significant therapeutic properties, largely attributed to its ability to combat oxidative stress.[3] this compound itself is considered a primary pharmacologically active component.[1][4]

The primary derivatives and related compounds discussed herein are:

-

Mangathis compound (MnDPDP): A manganese (Mn²⁺) chelate of this compound. It demonstrates pleiotropic antioxidant properties, including SOD, catalase, and glutathione (B108866) reductase-like activities.

-

MnPLED: A dephosphorylated metabolite of Mangathis compound that also possesses SOD-like activity.

-

Calmangathis compound (PledOx®): A stabilized calcium and manganese formulation of this compound ([Ca₄Mn(DPDP)₅]) designed to have superior therapeutic activity by optimizing the stability of the manganese ion.

Core Mechanisms of Action in Mitigating Oxidative Stress

This compound and its derivatives employ several synergistic mechanisms to counteract oxidative stress. These actions target different stages of the oxidative cascade, from preventing ROS formation to detoxifying existing reactive species and supporting endogenous antioxidant systems.

Superoxide Dismutase (SOD) Mimetic Activity

The manganese-bound forms of this compound, such as MnDPDP and its metabolite MnPLED, are potent mimetics of the mitochondrial enzyme Manganese Superoxide Dismutase (MnSOD). They catalyze the dismutation of the highly reactive superoxide anion (O₂•⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). This is a critical first-line defense against mitochondrial ROS. The SOD mimetic activity is dependent on the manganese ion remaining bound to the this compound ligand.

Catalase and Glutathione Reductase-Like Activities

Beyond superoxide dismutation, MnDPDP has been shown to exhibit intrinsic catalase-like and glutathione reductase-like activities. The catalase mimetic function allows for the detoxification of hydrogen peroxide (H₂O₂) generated from SOD activity, converting it into water and oxygen. The glutathione reductase-like activity contributes to the regeneration of the cellular glutathione (GSH) pool, a critical endogenous antioxidant.

Transition Metal Chelation

This compound possesses a strong metal ion-chelating effect. By binding redox-active transition metals such as iron (Fe) and copper (Cu), this compound can prevent their participation in Fenton and Haber-Weiss reactions, which are major sources of the highly damaging hydroxyl radical (•OH). This chelating property is an important component of its antioxidant profile, independent of the manganese-driven enzymatic mimicry.

Direct ROS Scavenging and Lysosomal Stabilization

Studies have demonstrated that this compound (Dp-dp) and its dephosphorylated form, MnPLED, can directly attenuate cellular ROS levels. In a model of oxysterol-induced cytotoxicity, pretreatment with this compound protected cells against ROS production and subsequent apoptosis. A key mechanism in this cytoprotective effect is the stabilization of the lysosomal membrane, preventing lysosomal membrane permeabilization (LMP) and the release of pro-apoptotic factors.

Caption: this compound's multi-faceted antioxidant mechanisms.

Preclinical Evidence and Quantitative Data

The antioxidant effects of this compound and its derivatives have been quantified in various preclinical models. The data consistently demonstrate a significant reduction in markers of oxidative stress and an enhancement of cellular defense mechanisms.

In Vitro Cytoprotection

In a study using U937 human monocytic cells, this compound (Dp-dp) and its metabolite MnPLED were evaluated for their ability to protect against cytotoxicity induced by 7β-hydroxycholesterol (7β-OH), a potent inducer of oxidative stress. Pretreatment with either compound significantly reduced cellular ROS production, prevented lysosomal membrane permeabilization, and inhibited apoptosis.

| Parameter | Compound | Concentration | Inducer | Cell Line | Outcome | Reference |

| Cytoprotection | This compound (Dp-dp) | 100 µmol/L | 7β-OH (28 µmol/L) | U937 | Protection against ROS, LMP, and apoptosis | |

| Cytoprotection | MnPLED | 100 µmol/L | 7β-OH (28 µmol/L) | U937 | Protection against ROS, LMP, and apoptosis |

Table 1: Summary of In Vitro Cytoprotective Effects.

In Vivo Protection Against Ischemia-Reperfusion Injury

The efficacy of Mangathis compound has been robustly demonstrated in animal models of hepatic ischemia-reperfusion (I/R) injury, a condition characterized by a massive burst of oxidative stress. Pretreatment with MnDPDP significantly mitigated liver damage by reducing lipid peroxidation and bolstering endogenous antioxidant enzyme activity.

| Biomarker | Model | Control Group (I/R) | MnDPDP-Treated Group | P-value | Reference |

| MDA Level (µg/mg protein) | Rat Hepatic I/R | 131 ± 12.4 | 77.8 ± 7.9 | p<0.05 | |

| Catalase Activity (µmol/min/mg) | Rat Hepatic I/R | 61.7 ± 12.6 | 213 ± 46.5 | p<0.05 | |

| Lipid Peroxidation (µM/mg) | Mouse Hepatic I/R | 13.3 ± 1.7 | 7.6 ± 0.3 | p<0.01 |

Table 2: Quantitative Effects of Mangathis compound in Hepatic Ischemia-Reperfusion Models.

Modulation of Signaling Pathways

This compound's antioxidant activity is not limited to direct chemical reactions but also involves the modulation of critical intracellular signaling pathways that govern the cellular response to oxidative stress.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In a rat model of liver I/R, pretreatment with Mangathis compound was shown to activate the Nrf2 pathway. This activation leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and enhances the cell's intrinsic capacity to handle oxidative insults.

Caption: this compound-mediated activation of the Nrf2 pathway.

Clinical Context

The therapeutic potential of this compound's antioxidant properties has been explored in clinical trials, primarily using the stabilized derivative Calmangathis compound (PledOx®). It was investigated for the prevention of chemotherapy-induced peripheral neuropathy (CIPN), a condition with a known oxidative stress component. While a Phase II study showed promise, two subsequent Phase III trials (POLAR-A and POLAR-M) were terminated early due to hypersensitivity reactions and failed to meet their primary efficacy endpoints. These results highlight the challenges of translating potent preclinical antioxidant effects into clinical success for complex pathologies like CIPN.

Conclusion

This compound is a pharmacologically active molecule that mitigates oxidative stress through a robust and multi-pronged approach, including SOD and catalase mimicry, transition metal chelation, direct ROS scavenging, and modulation of the Nrf2 antioxidant signaling pathway. Extensive preclinical data confirms its efficacy in cellular and animal models of oxidative damage. While clinical translation has faced challenges, the foundational science underscores the significant potential of this compound as a platform for developing therapeutics aimed at diseases driven by oxidative stress. Future research may focus on optimizing delivery, refining derivative structures to improve safety profiles, and exploring applications in other relevant disease areas such as ischemia-reperfusion injury and neurodegenerative disorders.

Appendix: Detailed Experimental Protocols

A.1 In Vitro Experimental Workflow: Cytoprotection Assay

This workflow outlines the general procedure for assessing the cytoprotective effects of this compound against an oxidative insult in a cell culture model, as described in studies involving 7β-hydroxycholesterol.

Caption: Experimental workflow for in vitro cytoprotection assay.

A.2 Protocol: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free-radical scavenger or hydrogen donor.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle to protect from light.

-

Prepare a stock solution of the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in methanol. Create a series of dilutions from the stock.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each sample dilution to respective wells.

-

Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

Prepare a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

-

Prepare a blank well for each sample concentration containing 50 µL of the sample and 150 µL of methanol (to account for sample color).

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

A.3 Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Sample Preparation:

-

Homogenize tissue samples (e.g., liver) in ice-cold RIPA buffer or 1.15% KCl solution.

-

Centrifuge the homogenate (e.g., 3000 x g for 10 min at 4°C) and collect the supernatant.

-

-

Reagent Preparation:

-

TBA Reagent: 0.67% (w/v) Thiobarbituric Acid.

-

Acid Reagent: 10% Trichloroacetic acid (TCA).

-

-

Assay Procedure:

-

To 100 µL of sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 min at 4°C.

-

Transfer 200 µL of the resulting supernatant to a new tube.

-

Add 200 µL of 0.67% TBA reagent.

-

Incubate the mixture in a boiling water bath (95°C) for 10-15 minutes.

-

Cool the samples on ice to terminate the reaction.

-

-

Measurement and Calculation:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as µmol of MDA per mg of protein.

-

A.4 Protocol: Catalase Activity Assay

This assay measures catalase activity by monitoring the decomposition of hydrogen peroxide (H₂O₂).

-

Reagent Preparation:

-

Prepare a 50 mM potassium phosphate (B84403) buffer (pH 7.0).

-

Prepare a 10 mM H₂O₂ solution in the phosphate buffer immediately before use.

-

-

Sample Preparation:

-

Prepare tissue or cell lysates in the phosphate buffer. Centrifuge to remove debris and collect the supernatant.

-

-

Assay Procedure:

-

In a quartz cuvette, add 2.9 mL of the 10 mM H₂O₂ solution.

-

Blank the spectrophotometer at 240 nm using the H₂O₂ solution.

-

Initiate the reaction by adding 100 µL of the sample lysate to the cuvette.

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 240 nm for 2-3 minutes.

-

-

Calculation:

-

Catalase activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

-

One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute at 25°C.

-

References

- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 2. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Structure-Activity Relationship of Fodipir

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of Fodipir (dipyridoxyl diphosphate (B83284), DPDP), a versatile chelating agent and the active ligand in the erstwhile MRI contrast agent Mangathis compound. Beyond its role in diagnostics, this compound and its metabolites have demonstrated significant therapeutic potential, primarily attributable to their metal-chelating and antioxidant properties. This document will explore the core structure-activity relationships (SAR) of this compound, detail relevant experimental protocols, and visualize the key mechanistic pathways.

Quantitative Data Summary

The biological activity of this compound is intrinsically linked to its ability to chelate various metal ions and its cytoprotective effects. The following tables summarize the key quantitative data available, providing a comparative overview of its binding affinities and cytotoxic potential.

Table 1: Metal Ion Binding Affinities of this compound (DPDP)

| Metal Ion | Binding Parameter | Value | Experimental Method |

| Pt²⁺ | pD₂ | 4.280 (95% CI: 4.227–4.332) | Electron Paramagnetic Resonance (EPR) guided competition experiments[1][2] |

| Zn²⁺ | pD₂ | 4.173 (95% CI: 4.127–4.218) | Electron Paramagnetic Resonance (EPR) guided competition experiments[1][2] |

| Mn²⁺ | ¹⁰logKₘₗ | ~15 | Electron Paramagnetic Resonance (EPR) guided competition experiments[2] |

| Zn²⁺ | ¹⁰logKₘₗ | ~19 | Electron Paramagnetic Resonance (EPR) guided competition experiments |

| Pt²⁺ | ¹⁰logKₘₗ | >19 | Inferred from EPR guided competition experiments |

| Cu²⁺ | ¹⁰logKₘₗ | ~22 | Not specified in provided context |

pD₂ represents the negative logarithm of the concentration of the drug that causes a half-maximal response (EC₅₀). A higher pD₂ value indicates a higher affinity. ¹⁰logKₘₗ represents the formation constant of the metal-ligand complex.

Table 2: Cytotoxicity of this compound and its Analogs against CT26 Cancer Cells

| Compound | IC₅₀ Ratio (vs. Mangathis compound) |

| This compound | ~20x higher cytotoxicity |

| PLED | ~20x higher cytotoxicity |

| Calthis compound | ~20x higher cytotoxicity |

| Calmangathis compound | ~20x higher cytotoxicity |

| MnPLED | ~6x higher cytotoxicity |

This data suggests that the this compound moiety and its derivatives are significantly more cytotoxic to CT26 cancer cells compared to the parent compound Mangathis compound.

Key Experimental Protocols

The elucidation of this compound's SAR has been dependent on specific and informative experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

1. Electron Paramagnetic Resonance (EPR) Guided Competition Experiments for Metal Ion Affinity

This method is employed to determine the relative binding affinities of different metal ions to this compound (DPDP).

-

Objective: To compare the binding affinity of Pt²⁺ and Zn²⁺ to DPDP.

-

Materials: MnDPDP, K₂PtCl₄, ZnCl₂.

-

Procedure:

-

A solution of MnDPDP is prepared. The paramagnetic Mn²⁺ ion provides a detectable EPR signal.

-

Increasing concentrations of a competing metal ion salt (e.g., K₂PtCl₄ or ZnCl₂) are added to the MnDPDP solution.

-

If the competing metal ion has a higher affinity for DPDP than Mn²⁺, it will displace the Mn²⁺ from the complex.

-

The displacement of Mn²⁺ leads to a change in the EPR signal.

-

The concentration of the competing metal ion that causes a 50% change in the EPR signal (EC₅₀) is determined.

-

The pD₂ value is calculated as the negative logarithm of the EC₅₀.

-

-

Data Analysis: The pD₂ values for different metal ions are compared to determine their relative binding affinities. A statistically significant difference between pD₂ values indicates a difference in affinity.

2. Cytoprotection Assay against Oxidative Stress-Induced Cell Death

This cell-based assay is used to evaluate the ability of this compound and its metabolites to protect cells from cytotoxic agents that induce oxidative stress.

-

Objective: To determine if this compound (Dp-dp) and its dephosphorylated metabolite, manganese dipyridoxyl ethyldiamine (MnPLED), can protect cells from 7β-hydroxycholesterol (7β-OH)-induced cell death.

-

Cell Line: U937 cells.

-

Materials: Mangathis compound (Ms), MnPLED, this compound (Dp-dp), 7β-hydroxycholesterol (7β-OH).

-

Procedure:

-

U937 cells are pretreated with the test compounds (200 µM Ms, 100 µmol/l MnPLED, or 100 µmol/l Dp-dp) for 8 hours.

-

Following pretreatment, the cells are exposed to 28 µmol/l 7β-OH for 18 hours to induce cell death.

-

Cell viability and markers of apoptosis, cellular reactive oxygen species (ROS) production, and lysosomal membrane permeabilization (LMP) are assessed using appropriate assays (e.g., flow cytometry, fluorescence microscopy).

-

-

Data Analysis: The percentage of viable cells and the levels of apoptosis, ROS, and LMP in the treated groups are compared to the control group (cells treated with 7β-OH alone) to determine the cytoprotective effect.

Visualizing Mechanisms and Relationships

To better understand the complex interactions and pathways involving this compound, the following diagrams have been generated using the DOT language.

Caption: Metabolic fate and chelation activity of this compound.

Caption: Cytoprotective mechanism of this compound against oxidative stress.

Caption: Structure-activity relationship logic flow for this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration and Dosage of Fodipir in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fodipir, also known as dipyridoxyl diphosphate (B83284) (DPDP), is a chelating agent that has garnered interest for its therapeutic potential beyond its initial application as a component of the MRI contrast agent Mangathis compound. In Mangathis compound, this compound is complexed with manganese, and in the related compound Calmangathis compound, it is chelated with calcium and manganese. Emerging research suggests that this compound itself possesses cytoprotective properties, primarily attributed to its ability to mitigate oxidative stress by reducing reactive oxygen species (ROS) and stabilizing lysosomal membranes.[1] These characteristics have prompted investigations into its standalone therapeutic applications in various preclinical models.

This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound and its derivatives (Mangathis compound and Calmangathis compound) in animal models, based on currently available scientific literature.

Data Presentation: In Vivo Administration Parameters

The following tables summarize the quantitative data for the in vivo administration of this compound-containing compounds in different animal models.

Table 1: Mangathis compound Administration in Animal Models

| Animal Model | Compound | Dosage | Route of Administration | Vehicle | Key Outcomes |

| Rat | Mangathis compound (MnDPDP) | 5 µmol/kg | Intraperitoneal | Saline (NaCl) | Protection against ischemia/reperfusion injury in the liver. |

| Rat | Mangathis compound (MnDPDP) | 10 µmol/kg | Intravenous | Not specified | No-observed-adverse-effect level (NOAEL) in a 3-week repeat-dose study. |

| Dog | Mangathis compound (MnDPDP) | 10 µmol/kg | Intravenous | Not specified | No-observed-adverse-effect level (NOAEL) in a 3-week repeat-dose study. |

| Rat & Dog | Mangathis compound (MnDPDP) | Near clinical doses | Intravenous | Not specified | Rapid removal of manganese from plasma; slower clearance of DPDP, which is primarily excreted in urine.[2][3][4] |

Table 2: Calmangathis compound Administration in Animal Models

| Animal Model | Compound | Dosage | Route of Administration | Vehicle | Key Outcomes |

| Mouse (BALB/c) | Calmangathis compound | 2.5, 5, or 10 mg/kg | Intravenous | 5% glucose solution | Prevention of oxaliplatin-induced peripheral neuropathy at 5 mg/kg. |

Experimental Protocols

Protocol 1: In Vivo Administration of Calmangathis compound for Prevention of Chemotherapy-Induced Peripheral Neuropathy in Mice

This protocol is adapted from studies investigating the protective effects of Calmangathis compound against oxaliplatin-induced peripheral neuropathy.

1. Materials:

-

Calmangathis compound

-

Vehicle: 5% glucose solution or 0.9% sodium chloride (sterile)

-

BALB/c mice

-

Standard laboratory equipment for intravenous injections

2. Animal Handling and Grouping:

-

Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

Randomly assign animals to experimental and control groups. A typical study might include:

-

Vehicle control group

-

Oxaliplatin-only group

-

Oxaliplatin + Calmangathis compound treatment groups (e.g., 2.5, 5, and 10 mg/kg)

-

3. Preparation of Solutions:

-

Calmangathis compound Solution: Dissolve Calmangathis compound in the chosen vehicle (e.g., 5% glucose solution) to the desired final concentrations (e.g., to achieve doses of 2.5, 5, and 10 mg/kg in a standard injection volume).

-

Oxaliplatin Solution: Prepare the oxaliplatin solution according to the manufacturer's instructions or established protocols, typically in 5% glucose solution.

-

Vehicle Control: Prepare a sterile solution of the vehicle (e.g., 5% glucose solution).

4. Administration Procedure:

-

Treatment Schedule: A representative schedule involves administering both oxaliplatin and Calmangathis compound twice a week for a period of four weeks.

-

Calmangathis compound Administration: Administer the prepared Calmangathis compound solution intravenously (e.g., via tail vein injection).

-

Oxaliplatin Administration: Administer oxaliplatin according to the established model of chemotherapy-induced peripheral neuropathy.

-

Control Groups: Administer the vehicle solution to the control group following the same schedule and route as the treatment groups.

5. Outcome Assessment:

-

Monitor animals for signs of neurotoxicity, which may include behavioral tests for mechanical allodynia and thermal hyperalgesia.

-

At the end of the study period, tissues of interest (e.g., dorsal root ganglia, sciatic nerve) can be collected for histological or molecular analysis.

Protocol 2: Proposed In Vivo Administration of this compound for Cytoprotection

As there is limited published data on the in vivo administration of this compound as a standalone agent, this protocol is a proposed methodology based on its known cytoprotective properties and the administration protocols of its derivatives.

1. Materials:

-

This compound (dipyridoxyl diphosphate)

-

Vehicle: Phosphate-buffered saline (PBS) or other suitable sterile, isotonic solution.

-

Animal model of oxidative stress (e.g., drug-induced organ toxicity model).

-

Standard laboratory equipment for the chosen route of administration (e.g., intravenous, intraperitoneal).

2. Animal Handling and Grouping:

-

Acclimatize animals as described in Protocol 1.

-

Establish experimental groups, which may include:

-

Vehicle control group

-

Toxin/injury-only group

-

Toxin/injury + this compound treatment groups (dose-ranging).

-

3. Preparation of this compound Solution:

-

Dissolve this compound in the chosen sterile vehicle to achieve the desired concentrations for administration. The optimal dosage would need to be determined through dose-response studies.

4. Administration Procedure:

-

Route of Administration: Intravenous or intraperitoneal administration are likely suitable routes. The choice will depend on the desired pharmacokinetic profile and the specific experimental model.

-

Treatment Schedule: The timing of this compound administration relative to the induction of injury/toxicity is critical. It could be administered as a pre-treatment, co-treatment, or post-treatment.

-

Administer the prepared this compound solution or vehicle to the respective groups.

5. Outcome Assessment:

-

Monitor relevant physiological and behavioral parameters.

-

Collect blood and tissue samples to assess biomarkers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels, antioxidant enzyme activity) and organ damage (e.g., serum enzyme levels, histopathology).

Visualizations

Experimental Workflow for In Vivo Administration

Caption: Experimental workflow for in vivo administration of this compound.

Proposed Signaling Pathway for this compound-Mediated Cytoprotection

Caption: Proposed signaling pathway of this compound's cytoprotective effects.

References

- 1. This compound and its dephosphorylated derivative dipyridoxyl ethyldiamine are involved in mangathis compound-mediated cytoprotection against 7β-hydroxycholesterol-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calmangathis compound for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical implications of studies with MnDPDP in animal models of hepatic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Fodipir in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed methodology for the quantitative analysis of Fodipir (dipyridoxyl diphosphate, DPDP) in biological matrices such as human plasma and urine. This compound is the chelating ligand in the former MRI contrast agent Mangathis compound (Teslascan™). Following intravenous administration, Mangathis compound dissociates, and this compound is distributed in the extracellular fluid before being predominantly eliminated via urine[1][2]. Accurate measurement of this compound is essential for pharmacokinetic, metabolic, and toxicological studies. Due to a lack of established and published specific methods for this compound, this note outlines a robust protocol based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for this type of polar, phosphate-containing analyte[3][4][5].

Introduction to this compound and Analytical Challenges

This compound is a polar organic molecule derived from a dimer of pyridoxal (B1214274) phosphate (B84403) (a form of Vitamin B6). Its structure contains two phosphate groups, rendering it highly hydrophilic. This high polarity makes it challenging to retain on traditional reversed-phase liquid chromatography columns. Furthermore, its presence in complex biological matrices like plasma and urine necessitates a highly selective and sensitive detection method to distinguish it from endogenous components.

LC-MS/MS is the recommended technique as it provides high selectivity through Multiple Reaction Monitoring (MRM) and high sensitivity, capable of detecting analytes at low ng/mL concentrations. This protocol proposes a method using Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation, coupled with tandem mass spectrometry for detection.

Proposed Analytical Method: HILIC-LC-MS/MS

The proposed method involves a simple sample preparation step, followed by chromatographic separation using a HILIC column to retain the polar this compound molecule, and subsequent quantification by a triple quadrupole mass spectrometer operating in MRM mode. An appropriate internal standard (IS), such as a stable isotope-labeled version of this compound (this compound-d4), should be used to ensure accuracy and precision.

Fate of Mangathis compound and Release of this compound

After administration, Mangathis compound undergoes dephosphorylation and transmetallation with endogenous ions like Zinc (Zn²⁺), releasing Manganese (Mn²⁺) and the this compound ligand. This compound is then primarily cleared by the kidneys.

Caption: Metabolic fate of Mangathis compound in vivo.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma

This protocol is designed to remove proteins that can interfere with the analysis.

Materials:

-

Human plasma (collected in K₂EDTA tubes)

-

Internal Standard (IS) spiking solution (e.g., this compound-d4 in water)

-

Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge (capable of >12,000 x g)

-

HPLC vials with inserts

Procedure:

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Add 10 µL of IS solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-